molecular formula C19H25F6N3S B14907412 N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-2-methyl-1-(1-piperidinylmethyl)propyl]thiourea

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-2-methyl-1-(1-piperidinylmethyl)propyl]thiourea

Cat. No.: B14907412
M. Wt: 441.5 g/mol
InChI Key: BKRMMWLDJYGHLB-MRXNPFEDSA-N
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Description

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S)-2-methyl-1-(1-piperidinylmethyl)propyl]thiourea is a compound known for its significant role in organic chemistry, particularly as an organocatalyst. This compound is part of the thiourea family, which is renowned for its ability to activate substrates and stabilize partially developing negative charges through double hydrogen bonding .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S)-2-methyl-1-(1-piperidinylmethyl)propyl]thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with an isothiocyanate derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The product is then purified using standard techniques like recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S)-2-methyl-1-(1-piperidinylmethyl)propyl]thiourea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S)-2-methyl-1-(1-piperidinylmethyl)propyl]thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S)-2-methyl-1-(1-piperidinylmethyl)propyl]thiourea involves its ability to form hydrogen bonds with substrates, thereby stabilizing transition states and facilitating chemical reactions. This compound primarily targets oxyanions and other negatively charged species, making it highly effective in promoting various organic transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S)-2-methyl-1-(1-piperidinylmethyl)propyl]thiourea is unique due to its specific structural features, which enhance its ability to stabilize transition states and promote a wide range of organic reactions. Its versatility and effectiveness as an organocatalyst make it a valuable tool in both academic and industrial research .

Properties

Molecular Formula

C19H25F6N3S

Molecular Weight

441.5 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(2S)-3-methyl-1-piperidin-1-ylbutan-2-yl]thiourea

InChI

InChI=1S/C19H25F6N3S/c1-12(2)16(11-28-6-4-3-5-7-28)27-17(29)26-15-9-13(18(20,21)22)8-14(10-15)19(23,24)25/h8-10,12,16H,3-7,11H2,1-2H3,(H2,26,27,29)/t16-/m1/s1

InChI Key

BKRMMWLDJYGHLB-MRXNPFEDSA-N

Isomeric SMILES

CC(C)[C@@H](CN1CCCCC1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Canonical SMILES

CC(C)C(CN1CCCCC1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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